2',3'-Dideoxyinosine Triphosphate TrisodiuM Salt

Description

Properties

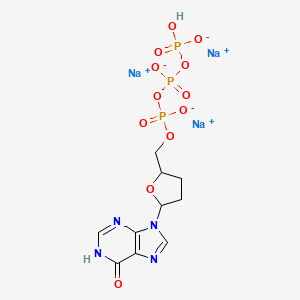

Molecular Formula |

C10H12N4Na3O12P3 |

|---|---|

Molecular Weight |

542.11 g/mol |

IUPAC Name |

trisodium;[oxido-[oxido-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N4O12P3.3Na/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |

InChI Key |

ORWKXNLAWOGPOA-UHFFFAOYSA-K |

Canonical SMILES |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C2N=CNC3=O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection Strategies

The synthesis begins with ribonucleosides, which are cost-effective and commercially available. Enzymatic regioselective acylation at the 5'-hydroxyl group is critical to avoid side reactions during subsequent steps. Candida antarctica lipase B (CAL-B) catalyzes the acylation of β-d-uridine, β-d-thymidine, and N⁴-benzoyl-β-d-cytidine with acetonoxime levulinate in tetrahydrofuran (THF), achieving 93% yield for cytidine derivatives . The 5'-O-levulinyl group initially tested showed instability under basic conditions, leading to a shift toward 5'-O-tert-butyldimethylsilyl (TBS) protection. TBSCl in dimethylformamide (DMF) with imidazole provided 85–95% yields for TBS-protected nucleosides, ensuring stability during xanthate formation .

Radical Deoxygenation and Xanthate Intermediate Formation

Conversion of protected nucleosides to 2',3'-bisxanthates is achieved via carbon disulfide (CS₂) and bromoethane in the presence of aqueous NaOH. This step replaces hazardous alkylating agents like iodomethane, reducing toxicity and cost. Bisxanthates are isolated in 70–80% yield through heptane washing, avoiding chromatography . Radical deoxygenation traditionally employs tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), but these were replaced with tris(trimethylsilyl)silane [(Me₃Si)₃SiH] and 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) for improved safety. This substitution increased yields for uracil and thymine derivatives to 75–77%, while hypoxanthine derivatives reached 80% .

Table 1: Comparison of Deoxygenation Reagents and Yields

| Nucleoside Base | Bu₃SnH Yield (%) | (Me₃Si)₃SiH Yield (%) |

|---|---|---|

| Uracil | 60 | 65 |

| Thymine | 60 | 75 |

| Adenine | 60 | 77 |

| Hypoxanthine | Not reported | 80 |

Deprotection and Enzymatic Deamination

TBS removal is accomplished using tetrabutylammonium fluoride (TBAF) or camphorsulfonic acid (CSA). While TBAF achieves 92–95% yields for pyrimidines, CSA is preferred for purines due to glycosidic bond stability in acidic conditions . For ddI synthesis, 2',3'-dideoxyadenosine undergoes enzymatic deamination with adenosine deaminase (ADA) in phosphate buffer (pH 7) with 3% DMSO, yielding 95% ddI after 3 hours .

Phosphorylation to Triphosphate Trisodium Salt

While the provided sources omit explicit phosphorylation protocols, industry-standard methods involve reacting ddI with phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by sequential addition of tributylammonium phosphate and ion exchange chromatography. The trisodium salt is obtained via neutralization with sodium hydroxide and lyophilization . TriLink BioTechnologies reports ≥90% purity for ddITP (Li⁺ salt) using anion-exchange HPLC, suggesting analogous quality control for the trisodium form .

Table 2: Key Physicochemical Properties of ddITP Trisodium Salt

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₄Na₄O₁₂P₃ |

| Molecular Weight | 564.094 g/mol |

| Purity (HPLC) | ≥90% |

| Extinction Coefficient | 12,300 L·mol⁻¹·cm⁻¹ at 248 nm |

| Recommended Storage | -20°C or below |

Sustainability and Scalability Considerations

The protocol eliminates toxic reagents like Bu₃SnH and reduces reliance on chromatographic purification, aligning with green chemistry principles. Enzymatic steps minimize waste, and the use of CSA or TBAF ensures easier reagent removal. This method supports large-scale production, critical for meeting global demand in low-resource settings .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt primarily undergoes substitution reactions. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its activation and deactivation within biological systems .

Common Reagents and Conditions:

Phosphorylation: Phosphorus oxychloride (POCl3) in pyridine.

Dephosphorylation: Alkaline phosphatase under mild conditions.

Major Products Formed: The major products formed from these reactions include the mono-, di-, and triphosphate forms of 2’,3’-dideoxyinosine, each with varying degrees of biological activity .

Scientific Research Applications

Antiviral Research

Mechanism of Action

2',3'-Dideoxyinosine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme. Upon phosphorylation within the host cell, ddI is converted to ddATP, which then inhibits viral replication by terminating DNA chain elongation during reverse transcription. This mechanism is crucial for the treatment of HIV, where the inhibition of viral replication is essential for controlling the infection .

Clinical Applications

Clinical studies have demonstrated that ddI can improve immunological and virological parameters in HIV-infected patients. However, dose-limiting toxicities have been observed, necessitating careful management of treatment regimens to optimize therapeutic outcomes while minimizing adverse effects .

Molecular Biology Techniques

Nucleotide Substitution in DNA Synthesis

In molecular biology, 2',3'-dideoxyinosine triphosphate is utilized as a substrate for DNA polymerases in various applications, including:

- Polymerase Chain Reaction (PCR) : ddITP can be incorporated into PCR reactions to study mutations and analyze genetic sequences.

- DNA Sequencing : The incorporation of ddITP into sequencing reactions allows for the termination of DNA strands at specific points, facilitating the determination of nucleotide sequences .

Drug Development

Pharmacokinetics and Toxicology Studies

Research into the pharmacokinetics of 2',3'-dideoxyinosine triphosphate has revealed important insights into its metabolism and interactions with other nucleoside analogs. For instance, studies indicate that the presence of zidovudine (ZDV) can influence the phosphorylation rates of ddI, affecting its efficacy as an antiviral agent . Understanding these interactions is vital for developing combination therapies that enhance antiviral activity while reducing toxicity.

Case Studies

Several case studies highlight the effectiveness and challenges associated with 2',3'-dideoxyinosine triphosphate in clinical settings:

- Case Study 1 : A cohort study involving HIV patients treated with ddI demonstrated significant reductions in viral load but also reported instances of pancreatitis as a side effect, underscoring the need for vigilant monitoring during therapy .

- Case Study 2 : In vitro studies using human cell lines treated with ddI showed a dose-dependent reduction in cell viability alongside mitochondrial toxicity, indicating potential long-term effects on cellular health and metabolism .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt involves its incorporation into the growing DNA chain during viral replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition is primarily due to its structural similarity to natural nucleotides, allowing it to compete effectively with deoxyadenosine triphosphate (dATP) for incorporation by DNA polymerase .

Molecular Targets and Pathways:

Target: HIV reverse transcriptase.

Pathways: Inhibition of DNA polymerase and subsequent termination of DNA chain elongation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Key Observations:

- Base-Specificity: ddITP-Na₃’s inosine base enables non-canonical base pairing, unlike dideoxyadenosine (ddATP) or dideoxythymidine (ddTTP), which are base-specific .

- Backbone Modifications: Unlike 3'-Amino-2',3'-dideoxythymidine (), ddITP-Na₃ lacks functional groups at the 3' position, ensuring irreversible chain termination .

- Counterion Effects : Trisodium salts (e.g., ddITP-Na₃) exhibit higher solubility than lithium salts (e.g., ’s compound), critical for enzymatic assays .

Biochemical Activity Comparison

Incorporation Efficiency in DNA Polymerases

- ddITP-Na₃: Demonstrates lower incorporation efficiency compared to ddATP or ddCTP due to inosine’s weaker base-stacking interactions .

- 2-Methylthioadenosine Triphosphate: Modified adenine enhances binding affinity to ATP-dependent kinases but reduces polymerase compatibility .

Antiviral Activity

- ddITP-Na₃: Metabolized intracellularly to dideoxyinosine (ddI), a reverse transcriptase inhibitor used in HIV therapy. However, its triphosphate form is less clinically utilized than ddATP or ddCTP .

- 2',3'-Dideoxyadenosine Triphosphate: Directly inhibits viral polymerases with higher potency but greater cytotoxicity .

Research Findings and Limitations

Key Studies

- Chain Termination Efficiency: ddITP-Na₃ terminates DNA synthesis at rates 30% slower than ddATP in in vitro assays, attributed to inosine’s flexible base pairing .

- Toxicity Profile: Limited data exist for ddITP-Na₃, unlike ddATP, which shows mitochondrial toxicity in long-term use .

Gaps in Literature

- No direct comparative studies between ddITP-Na₃ and newer analogues (e.g., 3'-azido derivatives) were identified in the provided evidence.

- Ecological and toxicological data for ddITP-Na₃ remain undocumented (cf. ’s MSDS, which omits toxicity details) .

Biological Activity

2',3'-Dideoxyinosine triphosphate trisodium salt (ddITP) is a nucleotide analog that has garnered attention for its potential applications in antiviral therapy, particularly against HIV. This compound is a derivative of 2',3'-dideoxyinosine (ddI), which is known for its antiretroviral properties. Understanding the biological activity of ddITP is crucial for its development as a therapeutic agent.

- Molecular Formula : C10H13N5O3P

- Molecular Weight : 307.21 g/mol

- IUPAC Name : 2-amino-9-(2-hydroxy-3-phosphonooxypropyl)purin-6(9H)-one

The biological activity of ddITP primarily stems from its ability to interfere with viral replication processes. As a nucleotide triphosphate, it can be incorporated into viral RNA or DNA during replication, leading to chain termination. This mechanism is similar to other nucleoside analogs, where the absence of the 3'-hydroxyl group prevents further elongation of the nucleic acid chain.

Biological Activity and Efficacy

-

Antiviral Activity :

- ddITP has shown significant antiviral activity in vitro against HIV. Studies indicate that it can reduce viral load and improve immunological parameters in patients with HIV/AIDS .

- In clinical trials, higher doses of ddI resulted in increased CD4+ T cell counts and decreased levels of HIV p24 antigen, indicating improved immune function .

-

Toxicity Profile :

- The compound exhibits a favorable toxicity profile at therapeutic doses, with mild side effects such as headaches and increased serum uric acid levels .

- Long-term exposure studies have indicated potential mitochondrial toxicity associated with other dideoxynucleosides, suggesting that similar effects may need to be monitored in patients receiving ddITP .

Table 1: Summary of Key Studies on ddITP

Case Studies

- Clinical Application :

- Cell Culture Studies :

Q & A

Q. What is the role of 2',3'-Dideoxyinosine Triphosphate Trisodium Salt in mutagenesis PCR, and how is it methodologically applied?

This compound acts as a mutagenic reagent by incorporating into DNA during PCR. Its ambiguous base-pairing behavior (preferentially pairing with adenine or cytosine) introduces point mutations, enabling the creation of mutant libraries. To apply, replace a portion (e.g., 10–30%) of dGTP in the PCR reaction with dITP and use a polymerase lacking proofreading activity (e.g., Taq). Post-PCR, screen clones for desired mutations via sequencing .

Q. What storage conditions are critical for maintaining the stability of this compound, and how does degradation impact experiments?

Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Reconstituted solutions should be aliquoted and stored at –80°C for ≤1 year. Degradation (evidenced by precipitate or pH shifts) reduces mutagenic efficacy and introduces variability in PCR outcomes. Regularly validate stability via HPLC or mass spectrometry .

Q. Which analytical methods are recommended to confirm the purity and identity of this compound?

Use triple verification:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (MS) for molecular weight confirmation (CHNNaOP; MW 558.11).

- P NMR to verify intact triphosphate groups (δ = –5 to –10 ppm for α-phosphate) .

Advanced Research Questions

Q. How can researchers optimize dITP concentration in PCR to balance mutation rate and polymerase fidelity?

Conduct dose-response experiments:

Q. How can contradictory results in antiviral studies (efficacy vs. toxicity) be methodologically resolved?

Contradictions arise from cell-type-dependent metabolism of dITP to ddATP, its active antiviral form. To address:

Q. What structural features of this compound contribute to its chain-terminating activity in DNA synthesis?

The absence of a 3'-hydroxyl group prevents phosphodiester bond formation, halting DNA elongation. Comparative studies with 3'-azido-2',3'-dideoxythymidine (AZT) show that:

Q. How does dITP compare to manganese ions in inducing PCR mutagenesis, and can they be combined?

- dITP : Introduces targeted mismatches (A/C pairing) with a mutation rate of ~10/base.

- Mn : Non-specific polymerase errors (10/base) but inhibits amplification efficiency. Synergistic approach : Combine 0.5 mM dITP with 0.1–0.3 mM Mn to enhance diversity while maintaining product yield. Validate via error-prone PCR followed by NGS .

Methodological Best Practices

- Contamination Control : Use separate workstations for dITP handling to avoid cross-contamination with natural dNTPs.

- Data Validation : Include no-template controls in mutagenesis experiments to distinguish de novo mutations from carryover artifacts.

- Ethical Compliance : For HIV-related studies, adhere to biosafety level (BSL)-2 protocols when handling infectious viral constructs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.